5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide
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Description
5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors
- Research into sulfonamide derivatives, such as the development of selective cyclooxygenase-2 (COX-2) inhibitors, has led to the identification of compounds with potential therapeutic applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has been shown to enhance COX-2 potency and selectivity, highlighting the significance of fluorinated compounds in medicinal chemistry (Hashimoto et al., 2002).
Corrosion Inhibition
- Piperidine derivatives containing sulfur and fluorine atoms have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations reveal that these compounds exhibit significant binding energies and inhibition efficiencies, providing insights into their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).
Electrophilic Fluorination
- The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrates the utility of fluorinated compounds in achieving high enantioselectivity in fluorination reactions. These advancements are crucial for synthesizing enantiomerically pure compounds in organic chemistry and pharmaceutical research (Yasui et al., 2011).
Anticancer Drug Development
- Sulfonamide derivatives have been explored for their antitumor properties. Compounds synthesized from sulfonamide and containing fluorouracil and nitrogen mustard groups have shown high antitumor activity and low toxicity in preclinical models. These findings indicate the potential of such compounds in developing new anticancer therapies (Huang et al., 2001).
Radical Decarboxylative Fluorination
- The synthesis of fluorinated compounds through radical decarboxylative fluorination techniques using N-fluorobenzenesulfonimide (NFSI) as a fluorine source showcases the growing interest in incorporating fluorine into organic molecules. Such methodologies are pivotal for creating fluorinated analogs of pharmaceuticals and agrochemicals with enhanced properties (Leung & Sammis, 2015).
Properties
IUPAC Name |
5-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-25-15-6-4-12(18)11-16(15)27(23,24)19-8-9-21-17(22)7-5-13(20-21)14-3-2-10-26-14/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPJYELXDUSPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.